4-Fluoro-2-(prop-2-yn-1-yloxy)aniline

Catalog No.
S15853838
CAS No.
M.F
C9H8FNO
M. Wt
165.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline

Product Name

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline

IUPAC Name

4-fluoro-2-prop-2-ynoxyaniline

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

InChI

InChI=1S/C9H8FNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5,11H2

InChI Key

NPQFJXQIMYSQOH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)F)N

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline is an organic compound characterized by the presence of a fluorine atom, an alkyne functional group, and an aniline moiety. Its molecular formula is C9H8FNC_9H_8FN, and it has a molecular weight of approximately 149.16 g/mol. The compound features a prop-2-yn-1-yloxy group attached to the second position of the aniline ring, which contributes to its unique chemical properties and reactivity. The presence of the fluorine atom enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry.

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. For instance, it can be oxidized to yield corresponding nitro or carbonyl compounds under appropriate conditions.
  • Substitution Reactions: The fluorine atom can facilitate nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring. This includes reactions with nucleophiles such as amines or thiols.
  • Coupling Reactions: The alkyne functionality allows for coupling reactions with other alkyne-containing compounds, enabling the formation of more complex structures through cross-coupling techniques such as Sonogashira or Glaser coupling .

The biological activity of 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline has been explored in various studies. Preliminary investigations indicate that this compound exhibits antibacterial properties, which may be attributed to its ability to interfere with bacterial cell wall synthesis or function . Additionally, compounds with similar structures have shown potential antiurease activity, suggesting that 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline may also possess similar pharmacological effects .

Several methods have been developed for synthesizing 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline:

  • Alkylation of Aniline: One common approach involves the alkylation of 4-fluoroaniline with propargyl bromide in the presence of a base such as potassium carbonate. This method typically yields good results under reflux conditions using polar aprotic solvents like acetone .
  • Direct Fluorination: Another method includes direct fluorination of the corresponding aniline derivative prior to alkylation, ensuring that the fluorine atom is introduced at the desired position on the aromatic ring .
  • Reflux Conditions: The synthesis often requires prolonged refluxing times to achieve satisfactory yields, indicating that reaction conditions must be optimized for each specific substrate .

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline has several notable applications:

  • Pharmaceutical Intermediates: Due to its unique structure, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: The compound may also find applications in material science, particularly in the development of new polymers or coatings that require specific functional groups for enhanced properties.

Interaction studies involving 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline focus on its reactivity with biological targets and other chemical entities. Research indicates that its electrophilic nature allows it to interact with nucleophiles effectively, which is crucial for understanding its potential therapeutic effects and mechanisms of action . Furthermore, studies on its interactions with enzymes suggest that it may inhibit certain biological pathways, making it a candidate for further investigation in drug development.

Several compounds share structural similarities with 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
4-BromoanilineBromine substituent instead of fluorineDifferent reactivity due to bromine's larger atomic size
5-FluoroanilineFluorine at position fivePotentially different biological activity
4-Chloro-N-(prop-2-yne)anilineChlorine substituentVarying electronic properties due to chlorine's nature
4-NitroanilineNitro group at para positionStronger electron-withdrawing effect affecting reactivity

The uniqueness of 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline lies in its combination of a fluorine atom and an alkyne group, which enhances its electrophilic character and allows for diverse synthetic applications compared to other similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.058992041 g/mol

Monoisotopic Mass

165.058992041 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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